Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate
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Overview
Description
Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of a benzylamino group, a cyano group, and a phenyl group attached to a nicotinate backbone
Mechanism of Action
Target of Action
Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate is a complex organic compoundCompounds with similar structures, such as indole derivatives, have been found to interact with various biological targets
Mode of Action
For instance, reactions at the benzylic position are common in aromatic compounds
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to influence various biochemical pathways
Pharmacokinetics
The pharmacokinetics of similar compounds, such as ethanol derivatives, have been studied extensively
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to exhibit various biological activities
Action Environment
Environmental factors have been found to influence the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate typically involves multi-step organic reactions. One common method involves the condensation of ethyl nicotinate with benzylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinates.
Scientific Research Applications
Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(amino)-5-cyano-2-phenylnicotinate
- Ethyl 6-(methylamino)-5-cyano-2-phenylnicotinate
- Ethyl 6-(dimethylamino)-5-cyano-2-phenylnicotinate
Uniqueness
Ethyl 6-(benzylamino)-5-cyano-2-phenylnicotinate is unique due to the presence of the benzylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 6-(benzylamino)-5-cyano-2-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-2-27-22(26)19-13-18(14-23)21(24-15-16-9-5-3-6-10-16)25-20(19)17-11-7-4-8-12-17/h3-13H,2,15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPOPIIEQFYLKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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